molecular formula C10H10ClO3- B1234033 (R)-2-(4-Chloro-2-methylphenoxy)propanoate

(R)-2-(4-Chloro-2-methylphenoxy)propanoate

Cat. No. B1234033
M. Wt: 213.64 g/mol
InChI Key: WNTGYJSOUMFZEP-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(4-chloro-2-methylphenoxy)propanoate is a monocarboxylic acid anion that is the conjugate base of (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a (R)-mecoprop. It is an enantiomer of a (S)-2-(4-chloro-2-methylphenoxy)propanoate.

Scientific Research Applications

Environmental Monitoring and Analysis

A study by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy propanoic acid in water samples. This method uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This approach is significant for environmental monitoring, enabling the detection of low concentrations of these herbicides in real samples, like seawater and tap water (Nuhu et al., 2012).

Chirality and Herbicide Analysis

He et al. (2005) utilized vibrational circular dichroism (VCD) to investigate enantiopure herbicides, including (R)-2-(4-chloro-2-methylphenoxy) propanoic acid. This study is crucial for understanding the stereochemistry of these herbicides. The absolute configurations of these compounds were determined, highlighting the importance of chirality in the environmental impact and effectiveness of herbicides (He et al., 2005).

Soil and Groundwater Contamination Studies

Research by Matallo et al. (1999) focused on the leaching of mecoprop, a form of (R,S)-2-(4-chloro-2-methylphenoxy)propanoic acid, in different soil types. The study assessed how organic matter addition affects the leaching rate of these herbicides, which is crucial for understanding the environmental fate and potential groundwater contamination of these compounds (Matallo et al., 1999).

Bioremediation and Environmental Fate

Zhang et al. (2020) isolated a bacterial strain capable of utilizing both enantiomers of (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, demonstrating its potential in bioremediation of contaminated sites. This study is vital for developing strategies to mitigate environmental pollution caused by these herbicides (Zhang et al., 2020).

properties

Molecular Formula

C10H10ClO3-

Molecular Weight

213.64 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/p-1/t7-/m1/s1

InChI Key

WNTGYJSOUMFZEP-SSDOTTSWSA-M

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)[O-]

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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